

Technical Guide: Solubility of Antimonyl Tartrate in Water and Alcohol

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Compound of Interest

Compound Name: Antimonyl tartrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **antimonyl tartrate**, specifically potassium **antimonyl tartrate**, in water and alcohol. The information is curated for professionals in research and drug development who require precise data and methodologies for their work.

Core Topic: Antimonyl Tartrate Solubility

Antimonyl tartrate, often encountered as potassium **antimonyl tartrate** (also known as tartar emetic), is a compound with historical significance in medicine and current applications in various chemical processes.^[1] A critical physicochemical property for its use in any solution-based application is its solubility. This document details its solubility characteristics in two common solvents: water and alcohol.

Data Presentation: Quantitative Solubility

The solubility of potassium **antimonyl tartrate** in water is temperature-dependent. In contrast, it is consistently reported as insoluble in alcohol. The following table summarizes the quantitative solubility data in water.

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	0	8.3[1][2]
Water	20	8.3[3]
Water	~21	10 to 50 mg/mL (1 to 5 g/100mL)
Water	100	35.9[1]
Water (Cold)	Not Specified	8.3[3]
Water (Hot)	Not Specified	33.3[2][3]
Alcohol	Not Specified	Insoluble[3][4][5][6]

It is also noted that 1 gram of potassium **antimonyl tartrate** dissolves in 12 mL of water or 3 mL of boiling water.[3] The compound is soluble in glycerol as well.[2][3][4][6]

Experimental Protocols: Determining Solubility

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This protocol is suitable for generating the type of quantitative data presented above.

Principle

A surplus of the solid compound is agitated in a solvent for a prolonged period until the solution reaches saturation. The concentration of the dissolved solute in the saturated solution is then measured, which represents the solubility at that specific temperature.

Apparatus and Reagents

- Apparatus:
 - Analytical balance
 - Flasks with stoppers (e.g., Erlenmeyer flasks)
 - Constant temperature shaker bath or incubator

- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, ICP-MS for antimony analysis)
- Reagents:
 - Potassium **Antimonyl Tartrate** (pure solid)
 - Solvent (e.g., deionized water, ethanol) of high purity

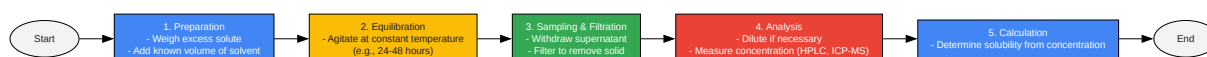
Detailed Methodology

- Preparation:
 - Accurately weigh an amount of potassium **antimonyl tartrate** that is in excess of its expected solubility.
 - Transfer the solid to a flask.
 - Add a precise volume of the chosen solvent (e.g., 100 mL of deionized water) to the flask.
- Equilibration:
 - Securely stopper the flask.
 - Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient time to ensure equilibrium is reached. This is typically 24 to 48 hours. The presence of undissolved solid should be visible throughout the equilibration period.^[7]
- Sample Collection and Preparation:
 - Once equilibrium is assumed, cease agitation and allow the undissolved solid to settle.

- Carefully withdraw a sample of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a filter or the sample can be drawn from the clear upper layer.
- Immediately filter the collected sample through a syringe filter (e.g., 0.45 μm pore size) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
- Analysis:
 - Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical instrument.
 - Analyze the concentration of the diluted solution using a pre-calibrated analytical method. For potassium **antimonyl tartrate**, techniques such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the antimony content are appropriate.
 - Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the experimental temperature.
- Validation:
 - To confirm that equilibrium was reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

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